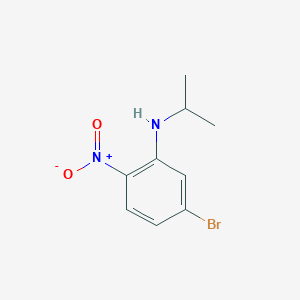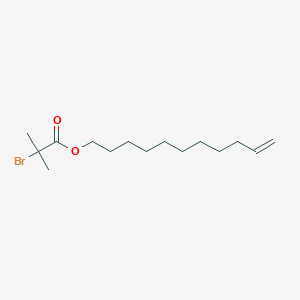
10-Undecenyl 2-bromoisobutyrate
概要
説明
10-Undecenyl 2-bromoisobutyrate is a chemical compound with the molecular formula C15H27BrO2 and a molecular weight of 319.28 g/mol . It is commonly used in scientific experiments, particularly in polymer chemistry.
Molecular Structure Analysis
The molecular structure of 10-Undecenyl 2-bromoisobutyrate is represented by the SMILES string CC(C)(Br)C(OCCCCCCCCCC=C)=O . This indicates that the molecule consists of a bromoisobutyrate group attached to an undecenyl chain.
Chemical Reactions Analysis
10-Undecenyl 2-bromoisobutyrate is used as an initiator in Atom Transfer Radical Polymerization (ATRP), a method used for the synthesis of functional polymers . The exact chemical reactions involving this compound are not detailed in the available resources.
Physical And Chemical Properties Analysis
10-Undecenyl 2-bromoisobutyrate has a density of 1.080 g/mL at 25 °C . Its boiling point is predicted to be 336.6±15.0 °C . The compound is also characterized by a refractive index of n20/D 1.450 .
科学的研究の応用
Visible Light-Photoreactive Composite Surfaces
“10-Undecenyl 2-bromoisobutyrate” is used in the creation of visible light-photoreactive composite surfaces with thermally adjustable wetting and visible-light photoreactivity . These surfaces are of interest in materials science research due to their real-time tunable wetting properties, which are induced by external stimuli .
Thermoresponsive Wetting
The compound is used in the development of surfaces with thermoresponsive wetting characteristics . This is achieved by grafting poly (N-isopropylacrylamide) (PNIPAAm) onto spray-coated or doctor blade-casted PDMS surfaces .
Photocatalytic Activity
The addition of 15 wt% visible light-active plasmonic Ag-TiO2 photocatalyst nanoparticles to the coatings enriched with “10-Undecenyl 2-bromoisobutyrate” results in photocatalytic activity . This activity was proven to be temperature-dependent during methylene-blue photodegradation tests .
Liquid Manipulation
Thanks to the real-time tunable wetting and photocatalytic properties, the coatings made with “10-Undecenyl 2-bromoisobutyrate” may offer a novel route towards sophisticated liquid manipulation .
Atom Transfer Radical Polymerization (ATRP)
“10-Undecenyl 2-bromoisobutyrate” is used as an initiator in the Activators Regenerated by Electron Transfer - Atom Transfer Radical Polymerization (ARGET-ATRP) method . This method is used for the synthesis of functional polymers .
Experimental/Research Use
The compound is offered for experimental/research use . It can be used in various scientific experiments to understand its properties and potential applications .
Safety and Hazards
将来の方向性
作用機序
Target of Action
10-Undecenyl 2-bromoisobutyrate is primarily used as an initiator in the synthesis of functional polymers
Mode of Action
As an initiator in Atom Transfer Radical Polymerization (ATRP), 10-Undecenyl 2-bromoisobutyrate likely interacts with a transition metal catalyst to generate a radical species. This radical can then react with a monomer to start the polymerization process
Biochemical Pathways
Instead, it plays a crucial role in the chemical pathway of ATRP, facilitating the formation of complex polymer structures .
Result of Action
The primary result of 10-Undecenyl 2-bromoisobutyrate’s action is the formation of polymers via ATRP . The specific molecular and cellular effects would depend on the nature of the polymer being synthesized and its subsequent applications.
Action Environment
The action of 10-Undecenyl 2-bromoisobutyrate is likely influenced by various environmental factors such as temperature, pH, and the presence of a suitable catalyst. These factors can affect the efficiency of the ATRP process and the properties of the resulting polymer .
特性
IUPAC Name |
undec-10-enyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BrO2/c1-4-5-6-7-8-9-10-11-12-13-18-14(17)15(2,3)16/h4H,1,5-13H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLOSBPISIVGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCCCCCCCCC=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630672 | |
| Record name | Undec-10-en-1-yl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Undecenyl 2-bromoisobutyrate | |
CAS RN |
255727-66-3 | |
| Record name | Undec-10-en-1-yl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 255727-66-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Butanesulfonic acid, 4-[(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]-, sodium salt (1:1)](/img/structure/B1604120.png)


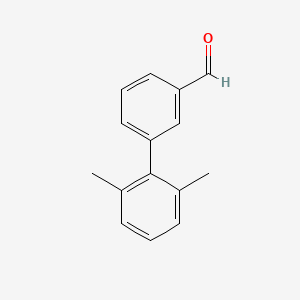

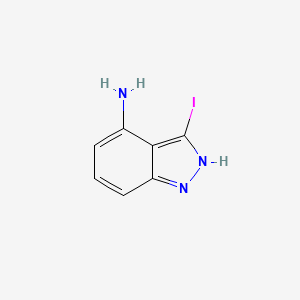
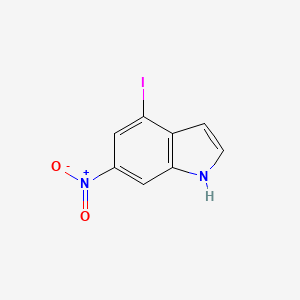
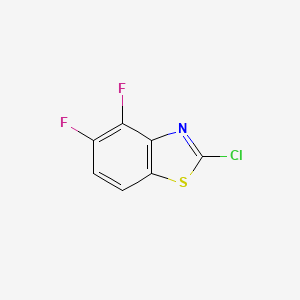
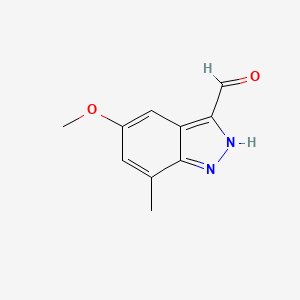
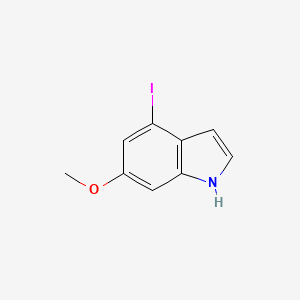
![3-Chloro-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1604137.png)
![4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1604138.png)
![4-ethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1604140.png)
